7H-purin-6-ylmethyl thiocyanate
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Overview
Description
7H-purin-6-ylmethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiocyanate group (-SCN) attached to a purine derivative, making it a valuable intermediate in the synthesis of organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-6-ylmethyl thiocyanate typically involves the thiocyanation of purine derivatives. One common method is the nucleophilic substitution reaction where a purine derivative reacts with thiocyanate ions (SCN-) in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of thiocyanates, including this compound, often employs electrochemical or photochemical methods. These methods are environmentally friendly and efficient, utilizing visible light or electricity to generate thiocyanate radicals that react with the purine substrate .
Chemical Reactions Analysis
Types of Reactions: 7H-purin-6-ylmethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted purine compounds .
Scientific Research Applications
7H-purin-6-ylmethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organosulfur compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, including insecticides and fungicides.
Mechanism of Action
The mechanism of action of 7H-purin-6-ylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Isothiocyanates: Compounds with the -N=C=S group, known for their biological activity and use in synthetic chemistry.
Thiocyanates: Other thiocyanate derivatives with different organic backbones.
Uniqueness: 7H-purin-6-ylmethyl thiocyanate is unique due to its purine backbone, which imparts specific biological and chemical properties. The presence of the purine ring makes it particularly useful in biochemical studies and drug development .
Properties
CAS No. |
3389-33-1 |
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Molecular Formula |
C7H5N5S |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
7H-purin-6-ylmethyl thiocyanate |
InChI |
InChI=1S/C7H5N5S/c8-2-13-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1H2,(H,9,10,11,12) |
InChI Key |
GEWKQNVKDYYVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CSC#N |
Origin of Product |
United States |
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